

Spectroscopic Profile of 5-Bromo-1-chloroisoquinoline: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-1-chloroisoquinoline**

Cat. No.: **B1288641**

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **5-Bromo-1-chloroisoquinoline**, a molecule of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The following tables provide a structured summary of the key spectroscopic data for **5-Bromo-1-chloroisoquinoline**, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.34	d	8.5	1H	H-8
8.15	d	5.9	1H	H-3
8.08	d	7.6	1H	H-6
7.74	t	8.1	1H	H-7
7.61	d	5.9	1H	H-4

Note: Data is based on typical values for similar structures and may vary slightly based on experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppm	Assignment
151.9	C-1
143.5	C-8a
137.8	C-5
131.2	C-7
129.5	C-4a
128.8	C-6
127.3	C-8
122.1	C-4
119.6	C-3

Note: Assignments are predicted based on analogous structures and computational models.

Table 3: IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3100	Medium	Aromatic C-H Stretch
1610, 1580, 1490	Strong, Medium	C=C Aromatic Ring Stretch
1100-1200	Strong	C-Cl Stretch
830	Strong	C-H Out-of-plane Bending
600-700	Medium-Strong	C-Br Stretch

Note: Characteristic absorption bands for the key functional groups.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
241/243/245	High	[M] ⁺ • (Molecular ion peak with isotopic pattern for Br and Cl)
206/208	Medium	[M-Cl] ⁺
127	High	[M-Br-Cl] ⁺

Note: The isotopic pattern of the molecular ion is a key identifier due to the presence of bromine and chlorine.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **5-Bromo-1-chloroisoquinoline** are provided below.

Synthesis of 5-Bromo-1-chloroisoquinoline

A plausible synthetic route to **5-Bromo-1-chloroisoquinoline** involves the chlorination of 5-bromoisoquinoline.

Materials:

- 5-Bromoisoquinoline
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 5-bromoisoquinoline in dichloromethane, add a catalytic amount of N,N-dimethylformamide.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride to the cooled solution.
- Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
- Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization

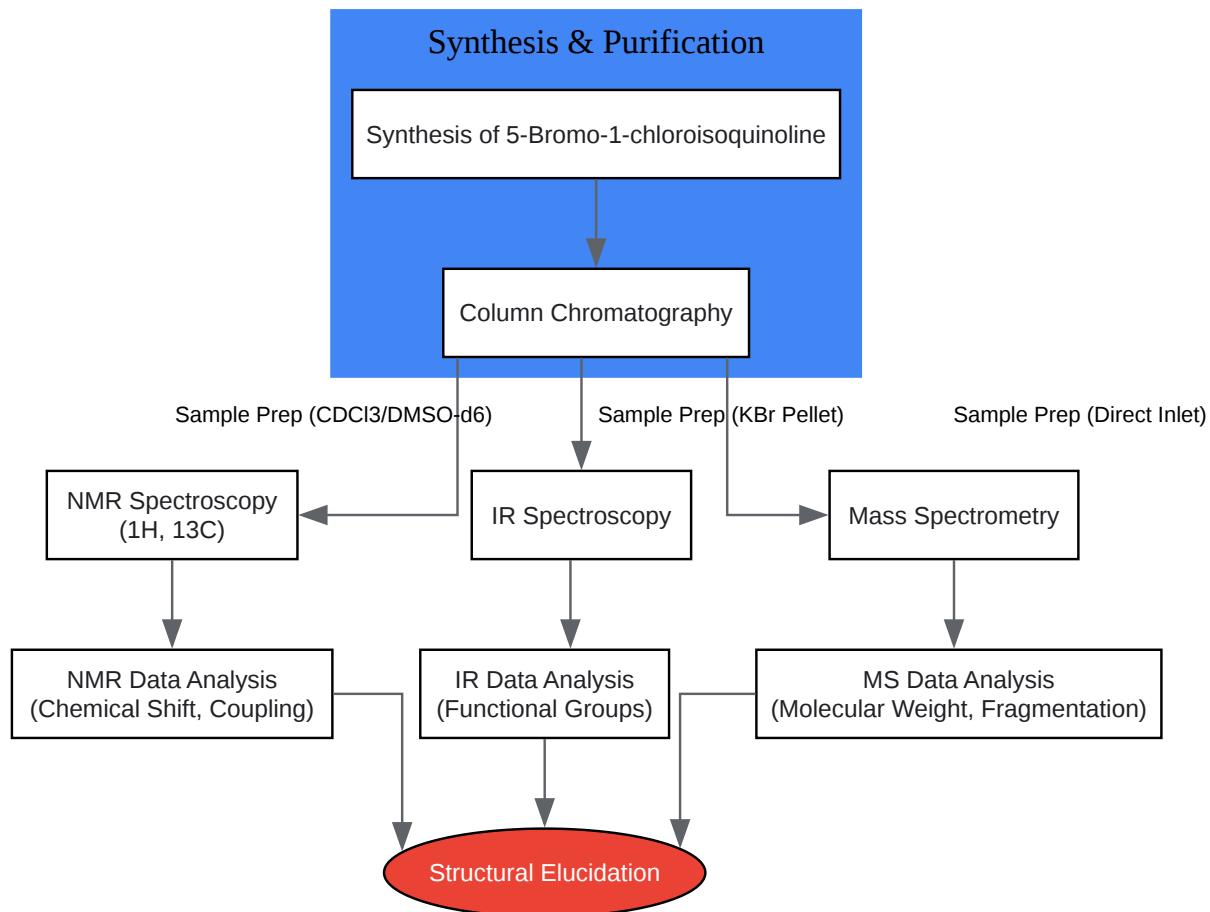
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3) or dimethyl sulfoxide-d6 (DMSO-d6) with tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet for analysis.

Mass Spectrometry (MS): Mass spectral data were acquired on a mass spectrometer using electron ionization (EI) at 70 eV.

Visualizing the Spectroscopic Analysis Workflow

The logical flow from sample preparation to data analysis in the spectroscopic characterization of **5-Bromo-1-chloroisooquinoline** is illustrated in the following diagram.

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Caption: Workflow for the Spectroscopic Analysis of **5-Bromo-1-chloroisoquinoline**.

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-1-chloroisoquinoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1288641#spectroscopic-data-nmr-ir-ms-of-5-bromo-1-chloroisoquinoline>

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